Cl-HIBO

AMPA receptor subtype pharmacology electrophysiology Xenopus oocyte

Studying AMPAR subunits? Generic agonists (AMPA, (S)-ATPA, ACPA) cannot cleanly dissect GluR1/GluR2 signaling due to overlapping GluR3/4 or kainate receptor off-target activity. Cl-HIBO eliminates this confound with 275-1600× selectivity. • GluR1 EC50=4.7 μM, GluR2 EC50=1.7 μM vs. GluR3=2700 μM, GluR4=1300 μM • No kainate receptor cross-reactivity; strongly desensitizing for physiological relevance • ≥99% (HPLC); batch QC verifiable at single 30 μM concentration vs. GluR3/4 null response

Molecular Formula C6H7ClN2O4
Molecular Weight 206.58 g/mol
Cat. No. B1662296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCl-HIBO
Synonyms2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid
Cl-HIBO
Molecular FormulaC6H7ClN2O4
Molecular Weight206.58 g/mol
Structural Identifiers
SMILESC(C1=C(C(=O)NO1)Cl)C(C(=O)O)N
InChIInChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)
InChIKeyFDSXCQTXUSQQFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cl-HIBO: GluR1/GluR2-Selective AMPA Agonist


Cl-HIBO (chloro-homoibotenic acid, CAS 909400-43-7) is a synthetic (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid derivative designed as a subtype-selective AMPA receptor agonist [1]. Unlike broadly acting AMPA agonists, Cl-HIBO exhibits pronounced selectivity for GluR1 (GluA1) and GluR2 (GluA2) subunit-containing receptors, with EC50 values of 4.7 μM and 1.7 μM for rat recombinant homomeric GluR1 and GluR2, respectively, compared to 2700 μM for GluR3 and 1300 μM for GluR4 . The compound functions as a strongly desensitizing full agonist, with electrophysiological selectivity ratios ranging from 275- to 1600-fold for GluR1/2 over GluR3/4 in Xenopus oocyte expression systems [1].

Selective ActivationGluR1/GluR2 subunit-containing AMPA receptor studies
Receptor SpecificityPure AMPA agonist; no reported kainate or NMDA activity
Electrophysiology FitStrongly desensitizing full agonist; synaptic kinetics context

Cl-HIBO vs Generic AMPA Agonists


Generic AMPA receptor agonists such as AMPA itself, (S)-5-fluorowillardiine, ACPA, and (S)-ATPA exhibit fundamentally different subtype selectivity profiles that preclude their use as functional equivalents to Cl-HIBO [1]. AMPA (the reference agonist) activates all four GluR1-4 subunits with relatively uniform potency and exhibits confounding off-target activity at kainate receptors (GluK1) [2]. (S)-5-fluorowillardiine, while potent at GluR1 (EC50 0.382 μM) and GluR2 (EC50 0.463 μM), retains measurable activity at GluR3 (EC50 20.9 μM) and GluR4 (EC50 11.9 μM), representing only a ~30-50 fold selectivity window—approximately one to two orders of magnitude lower discrimination than Cl-HIBO . (S)-ATPA, frequently mischaracterized as an AMPA agonist, is actually a GluK1 kainate receptor agonist (EC50 0.48-0.66 μM) with only weak partial agonist activity at AMPA receptors (GluR1 EC50 22 μM, maximal currents 5.4-33% of kainate) [3]. ACPA, though potent at AMPA receptors (EC50 1.2-2.4 μM), exhibits no documented subunit discrimination among GluR1-4 [4]. These differences in selectivity magnitude and receptor class specificity render Cl-HIBO uniquely qualified for experiments requiring clean pharmacological isolation of GluR1/GluR2-mediated signaling.

AMPA / Non-selective agonists
Uniform GluR1–4 and kainate receptor activation may obscure GluR1/2-specific endpoint interpretation
(S)-5-Fluorowillardiine
Moderate selectivity may not fully suppress GluR3/4 currents at experimental concentrations
(S)-ATPA
Primarily a GluK1 kainate agonist; weak partial AMPA agonism confounds AMPA-specific pharmacology
ACPA
No reported subunit selectivity; may not support GluR1/2-restricted pharmacological dissection

Cl-HIBO Selectivity & Potency Evidence


GluR1/2 vs GluR3/4 Electrophysiological Selectivity

In two-electrode voltage-clamp recordings from Xenopus oocytes expressing homomeric rat GluR1, GluR2, GluR3, or GluR4 receptors, Cl-HIBO exhibits electrophysiological selectivity ratios ranging from 275 to 1600 for GluR1/2 over GluR3/4 [1]. This selectivity is derived from EC50 ratios: Cl-HIBO activates GluR1 (EC50 4.7 μM) and GluR2 (EC50 1.7 μM) at sub-5 μM concentrations, whereas GluR3 and GluR4 require 2700 μM and 1300 μM respectively . In contrast, (S)-5-fluorowillardiine, a widely used potent AMPA agonist, exhibits EC50 values of 0.382 μM (GluR1), 0.463 μM (GluR2), 20.9 μM (GluR3), and 11.9 μM (GluR4), yielding selectivity ratios of only ~30-55 fold for GluR1/2 over GluR3/4 . AMPA itself (the reference standard) shows no meaningful subtype discrimination across GluR1-4 [2].

GluR1/2 vs GluR3/4 Selectivity
Head-to-head
275–1600× selectivity for GluR1/2 over GluR3/4
Supports selective GluR1/2 activation with negligible GluR3/4 contribution at low micromolar concentrations
EC50: GluR1 4.7 μM, GluR2 1.7 μM; GluR3 2700 μM, GluR4 1300 μM
AMPA receptor subtype pharmacology electrophysiology Xenopus oocyte glutamate receptor selectivity GluR1/GluR2 GluR3/GluR4

GluR2 Full Agonism vs (S)-ATPA Partial Agonism

Cl-HIBO activates rat recombinant homomeric GluR2 with an EC50 of 1.7 μM as a full agonist . In contrast, (S)-ATPA, an analogue frequently misapplied as an AMPA receptor agonist, exhibits EC50 values of approximately 8 μM at GluR3 and GluR4, and 22 μM at GluR1, with maximal steady-state currents achieving only 5.4% to 33% of those evoked by the full agonist kainic acid, classifying it as a weak partial agonist at AMPA receptors [1]. (S)-ATPA is actually a GluK1 kainate receptor agonist (EC50 0.48-0.66 μM) with 16-45 fold selectivity for GluK1 over AMPA receptor subunits [2]. Cl-HIBO provides a >5-fold lower EC50 at GluR2 (1.7 μM) compared to (S)-ATPA at any AMPA subunit (≥8 μM), and crucially functions as a full agonist rather than a partial agonist, ensuring consistent maximal response amplitude independent of receptor reserve variations.

GluR2 Full Agonism vs (S)-ATPA
Head-to-head
Full agonist at GluR2 (EC50 1.7 μM); (S)-ATPA weak partial agonist (EC50 ≥8 μM)
Full agonism ensures consistent maximal response for concentration-response studies
(S)-ATPA achieves only 5.4–33% maximal current vs kainate at AMPA receptors
AMPA receptor agonist GluR2 potency EC50 comparison partial agonist full agonist

GluR1/2 Discrimination vs ACPA

Cl-HIBO exhibits electrophysiological selectivity ratios of 275-1600 fold for GluR1/2 over GluR3/4 [1]. ACPA ( (RS)-2-amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid ), a potent AMPA agonist with EC50 values ranging from 1.2 μM (cultured hippocampal neurons) to 2.4 μM (GluR1-flop oocytes), demonstrates no reported subunit selectivity among GluR1-4 in the peer-reviewed literature [2][3]. While ACPA is approximately 5-fold more potent than AMPA at native AMPA receptors, its selectivity profile is flat across receptor subtypes, making it unsuitable for experiments requiring GluR1/GluR2-specific pharmacological interrogation [3].

Subunit Discrimination vs ACPA
Reported
275–1600× selectivity; ACPA: no subunit selectivity documented
Enables GluR1/2-specific pharmacological dissection; ACPA cannot restrict activation to these subunits
ACPA EC50 1.2–2.4 μM; flat selectivity profile inferred from literature
subunit selectivity ACPA AMPA receptor oocyte electrophysiology GluR1-flop

AMPA Receptor Specificity vs (S)-ATPA Kainate Activity

Cl-HIBO is characterized as a pure AMPA receptor agonist, with no documented activity at kainate (GluK1-5) or NMDA receptors in binding and electrophysiological characterization [1]. In stark contrast, (S)-ATPA is primarily a potent GluK1 kainate receptor agonist (EC50 0.48-0.66 μM) with 16-45 fold selectivity for GluK1 over AMPA receptor subunits, and only weak partial agonist activity at AMPA receptors [2][3]. AMPA itself (the reference agonist) exhibits weak partial agonist activity at GluK1 kainate receptors and weak non-desensitizing activity at heteromeric GluK3a/GluK4 and GluK3a/GluK5 assemblies [4]. (S)-5-fluorowillardiine, while AMPA-selective, retains measurable kainate receptor affinity (Ki 1.82 μM at hGluR5/GluK1), representing only a ~70-125 fold selectivity margin for AMPA over kainate receptors [5].

AMPA Class Specificity vs (S)-ATPA
Head-to-head
No detectable kainate activity; (S)-ATPA potent GluK1 agonist (EC50 0.48–0.66 μM)
Pure AMPA agonism reduces kainate-mediated pharmacological ambiguity in co-expressing tissues
AMPA reference shows weak GluK1 partial agonism; (S)-5-fluorowillardiine retains measurable kainate affinity
AMPA versus kainate receptor receptor class selectivity GluK1 off-target activity ionotropic glutamate receptor

Cl-HIBO Research Applications


GluR1/GluR2 Synaptic Current Isolation in Hippocampal Slices

In acute hippocampal slice preparations where AMPA receptors are expressed heterogeneously across neuronal populations, Cl-HIBO applied at 10-30 μM selectively activates GluR1/GluR2-containing synaptic and extrasynaptic receptors while producing negligible activation of GluR3/GluR4-containing receptors (EC50 ratios: GluR3 2700 μM, GluR4 1300 μM versus GluR1 4.7 μM, GluR2 1.7 μM) [1]. This enables clean pharmacological dissection of the contribution of GluR1/GluR2 subunits to synaptic plasticity paradigms (LTP/LTD) and excitatory postsynaptic currents (EPSCs), which is not achievable with non-selective agonists such as AMPA or ACPA . The strongly desensitizing nature of Cl-HIBO also mimics the rapid deactivation kinetics of synaptically activated AMPA receptors, preserving physiological relevance compared to non-desensitizing agonists [1].

AMPA Receptor Subunit-Specific SAR Studies

Drug discovery programs targeting AMPA receptor subtype-specific modulation (e.g., cognitive enhancers targeting GluR1, neuroprotective agents targeting GluR2) require well-characterized reference agonists to validate assay systems and benchmark novel compounds. Cl-HIBO serves as the gold-standard GluR1/GluR2-selective full agonist control, with quantitatively defined EC50 values of 4.7 μM (GluR1) and 1.7 μM (GluR2) and electrophysiological selectivity ratios of 275-1600 fold over GluR3/4 [1]. In heterologous expression systems (Xenopus oocytes or HEK293 cells expressing defined AMPA receptor subunit combinations), Cl-HIBO enables unambiguous assignment of compound activity to GluR1- or GluR2-containing receptors. Comparative use of Cl-HIBO versus non-selective agonists (AMPA, ACPA) or kainate receptor-biased compounds ((S)-ATPA) provides essential controls for establishing subtype specificity of novel chemical entities .

CP-AMPAR Functional Studies

AMPA receptors lacking the GluR2 subunit exhibit high calcium permeability and are implicated in neurological disorders including ischemia-induced excitotoxicity, ALS, and chronic pain. Cl-HIBO's selectivity for GluR1/GluR2 over GluR3/GluR4 enables experimental systems where CP-AMPARs (GluR1 homomers or GluR1/GluR3 heteromers) can be pharmacologically distinguished from calcium-impermeable GluR2-containing receptors [1]. At concentrations ≤10 μM, Cl-HIBO activates GluR1- and GluR2-containing receptors but not GluR3 (EC50 2700 μM) or GluR4 (EC50 1300 μM), allowing researchers to isolate the contribution of GluR1/GluR2 populations. When combined with CP-AMPAR-specific antagonists (e.g., IEM-1460, philanthotoxin-433), Cl-HIBO provides a validated agonist tool for dissecting the relative contributions of calcium-permeable versus calcium-impermeable AMPA receptor pools in native neurons .

QC Reference Standard for AMPA Agonists

For core facilities, screening centers, and research laboratories procuring AMPA receptor agonists, Cl-HIBO provides a uniquely verifiable quality control benchmark due to its extreme subunit selectivity profile [1]. Routine functional validation of incoming Cl-HIBO batches can be performed by testing at a single concentration (e.g., 30 μM) against homomeric GluR3- or GluR4-expressing oocytes or cells; a properly active batch will produce minimal or no response at GluR3/GluR4 while robustly activating GluR1/GluR2, confirming both compound identity and functional integrity . This built-in selectivity checkpoint is not available with non-selective agonists such as AMPA, ACPA, or even moderately selective compounds like (S)-5-fluorowillardiine, where batch-to-batch potency variations cannot be easily distinguished from degradation or mislabeling without full concentration-response curve generation . Purity specifications of ≥99% (HPLC) and molecular weight verification (206.59 g/mol) are uniformly provided by reputable suppliers, but the functional selectivity ratio serves as an orthogonal biological verification metric unique to Cl-HIBO .

Application
Selection Property
Validation Focus
Hippocampal Slice EPSC Studies
Subunit selectivity window
Verify absence of GluR3/4 activation at working concentration
AMPA Subunit SAR Benchmarking
Full agonism and selectivity profile
Confirm reported EC50 alignment in heterologous expression systems
CP-AMPAR Functional Studies
GluR2-containing receptor discrimination
Validate pharmacological isolation of calcium-permeable vs impermeable populations
QC Reference for AMPA Agonists
Functional selectivity fingerprint
Orthogonal biological verification via GluR3/GluR4 null response

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